molecular formula C7H7Cl2N B2815512 3,6-Dichloro-2,4-dimethylpyridine CAS No. 1639373-35-5

3,6-Dichloro-2,4-dimethylpyridine

Cat. No.: B2815512
CAS No.: 1639373-35-5
M. Wt: 176.04
InChI Key: PTSFSNGMYIAAJK-UHFFFAOYSA-N
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Description

3,6-Dichloro-2,4-dimethylpyridine is a chemical compound with the molecular formula C7H7Cl2N. It is a derivative of pyridine, characterized by the presence of two chlorine atoms and two methyl groups attached to the pyridine ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2,4-dimethylpyridine typically involves the chlorination of 2,4-dimethylpyridine. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of 2,4-dimethylpyridine and chlorine gas into a reactor, with iron(III) chloride as the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2,4-dimethylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Dichloro-2,4-dimethylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2,4-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In the case of antimicrobial activity, it disrupts the cell membrane integrity or interferes with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-3-methylpyridine
  • 2-Chloro-4,6-dimethylpyridine
  • 3,5-Dichloro-2,4-dimethylpyridine

Uniqueness

3,6-Dichloro-2,4-dimethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3,6-dichloro-2,4-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-4-3-6(8)10-5(2)7(4)9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSFSNGMYIAAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1Cl)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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